molecular formula C9H11IO B1446271 4-Ethoxy-1-iodo-2-methylbenzene CAS No. 108178-36-5

4-Ethoxy-1-iodo-2-methylbenzene

Cat. No.: B1446271
CAS No.: 108178-36-5
M. Wt: 262.09 g/mol
InChI Key: RHZKNLVALVYDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives like 4-Ethoxy-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of this compound is C₉H₁₁IO . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzene derivatives like this compound can undergo various reactions. These include electrophilic aromatic substitution , nucleophilic substitution , and addition reactions . The specific reactions and their mechanisms depend on the conditions and the reagents used.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.03 . Its physical properties such as melting point, boiling point, and density can be found in various databases .

Scientific Research Applications

Environmental Impact and Degradation

  • Parabens in Aquatic Environments: A study on parabens, which are chemically related to benzenes, highlights their widespread use in consumer products and their persistence in aquatic environments. This research suggests that compounds like 4-Ethoxy-1-iodo-2-methylbenzene, if used similarly, could have environmental persistence and impacts worth studying (Haman et al., 2015).

Synthesis and Chemical Properties

  • Synthesis Methods: A practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, was developed to address the high costs and toxicity issues associated with previous methods. This research demonstrates the ongoing need for more efficient and safer synthesis techniques, which could be relevant for synthesizing compounds like this compound (Qiu et al., 2009).

Mechanism of Action

Safety and Hazards

4-Ethoxy-1-iodo-2-methylbenzene may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-1-iodo-2-methylbenzene plays a role in biochemical reactions primarily through electrophilic aromatic substitution. This compound can interact with enzymes and proteins that facilitate such reactions. For instance, it may interact with cytochrome P450 enzymes, which are known for their role in the metabolism of aromatic compounds. The nature of these interactions often involves the formation of a sigma complex, where the electrophile forms a bond with the benzene ring, leading to the substitution of a hydrogen atom .

Cellular Effects

The effects of this compound on various types of cells and cellular processes can be significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in detoxification processes, leading to changes in the levels of specific enzymes and proteins. Additionally, this compound can impact cellular metabolism by modifying the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may undergo degradation, leading to the formation of by-products that could have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects may be observed, where a certain dosage level is required to elicit a significant biochemical response. High doses of this compound may lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These enzymes facilitate the oxidation and subsequent metabolism of the compound, leading to the formation of metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can influence its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can determine the specific biochemical pathways and processes that this compound influences, ultimately affecting cellular function .

Properties

IUPAC Name

4-ethoxy-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKNLVALVYDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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